

Structural comparison of fenchone with related terpenoids

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Compound of Interest

Compound Name: (+)-Fenchone

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A Comprehensive Structural Comparison of Fenchone and Related Terpenoids for Researchers and Drug Development Professionals.

This guide provides an objective comparison of the bicyclic monoterpenoid fenchone with structurally related compounds, including camphor, thujone, isoborneol, and verbenone. The focus is on structural differences, comparative physicochemical and biological data, and the experimental methods used for their analysis.

Structural and Physicochemical Comparison

Fenchone is a bicyclic monoterpenoid ketone with a characteristic camphor-like odor.[\[1\]](#)[\[2\]](#) Its structure is based on a bicyclo[2.2.1]heptane skeleton, the same as camphor. However, the arrangement of its methyl groups distinguishes it from camphor, leading to different chemical and biological properties. Thujone possesses a different bicyclo[3.1.0]hexane core, while verbenone is an unsaturated analogue, and isoborneol is the corresponding alcohol of camphor. These structural nuances are critical in understanding their varying biological activities.

The key physicochemical properties of these terpenoids are summarized in the table below.

Property	Fenchone	Camphor	α-Thujone	Isoborneol	Verbenone
IUPAC Name	1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one ^[3]	1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one ^[4]	(1S,4R,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-one ^[5]	(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol	(1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
Molecular Formula	C ₁₀ H ₁₆ O	C ₁₀ H ₁₆ O	C ₁₀ H ₁₆ O	C ₁₀ H ₁₈ O	C ₁₀ H ₁₄ O
Molecular Weight	152.23 g/mol	152.23 g/mol	152.23 g/mol	154.25 g/mol	150.22 g/mol
Functional Group	Ketone	Ketone	Ketone	Alcohol (exo)	α,β-Unsaturated Ketone
Bicyclic System	bicyclo[2.2.1]heptane	bicyclo[2.2.1]heptane	bicyclo[3.1.0]hexane	bicyclo[2.2.1]heptane	bicyclo[3.1.1]heptene
Melting Point	5-6 °C	~179 °C	N/A	~212 °C	N/A
Boiling Point	193 °C	~204 °C	~201 °C	~212 °C	~227 °C
Odor	Camphor-like	Pungent, aromatic	Menthol-like	Piney, camphor-like	Minty, spicy

Comparative Biological Activity

While structurally similar, these terpenoids exhibit a range of biological effects. Fenchone is known for its anti-inflammatory, antioxidant, antimicrobial, and wound-healing properties. Camphor shares some of these activities and is often used as a topical analgesic and antipruritic. A study using *in silico* structural similarity searching found that camphor has the highest structural similarity to fenchone, and their binding modes to cytochrome CYP101D1 were also similar. This structural similarity translates to some overlapping biological activities, with both compounds showing antioxidant potential.

Thujone, a key component of absinthe, is known for its neurotoxic effects, acting as a GABA-A receptor antagonist, which can lead to convulsions at high doses. This activity profile is distinct

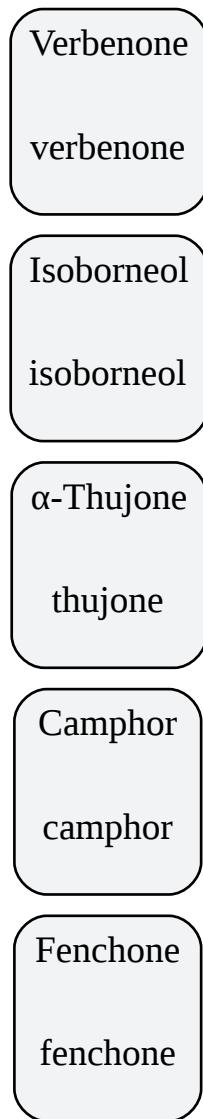
from fenchone and camphor. Isoborneol, the alcohol analogue of camphor, also demonstrates various biological activities. Verbenone is utilized as an anti-aggregation pheromone for bark beetles.

The following table summarizes some reported biological activities and quantitative data where available.

Terpenoid	Biological Activity	Quantitative Data (IC ₅₀ / MIC)
Fenchone	Antioxidant, Antimicrobial, Antifungal, Anti-inflammatory	Antioxidant (DPPH): IC ₅₀ : 3.32±0.008 mM Antimicrobial (E. coli): MIC: 0.49 mM Cytotoxic (HeLa cells): IC ₅₀ : 12.63±0.12 μM
Camphor	Analgesic, Anti-inflammatory, Anti-infective	α-amylase inhibition: IC ₅₀ : 76.92 ± 2.43 μg/mL Elastase inhibition: IC ₅₀ : 48.39 ± 1.92 μg/mL
α-Thujone	Neurotoxic (GABA-A receptor antagonist), Seizure-inducing	Effective concentrations in GABA-A related assays: 10-30 μM
Isoborneol	Monoterpene with various applications	N/A
Verbenone	Insect anti-aggregation pheromone	N/A

Visualization of Structural Relationships

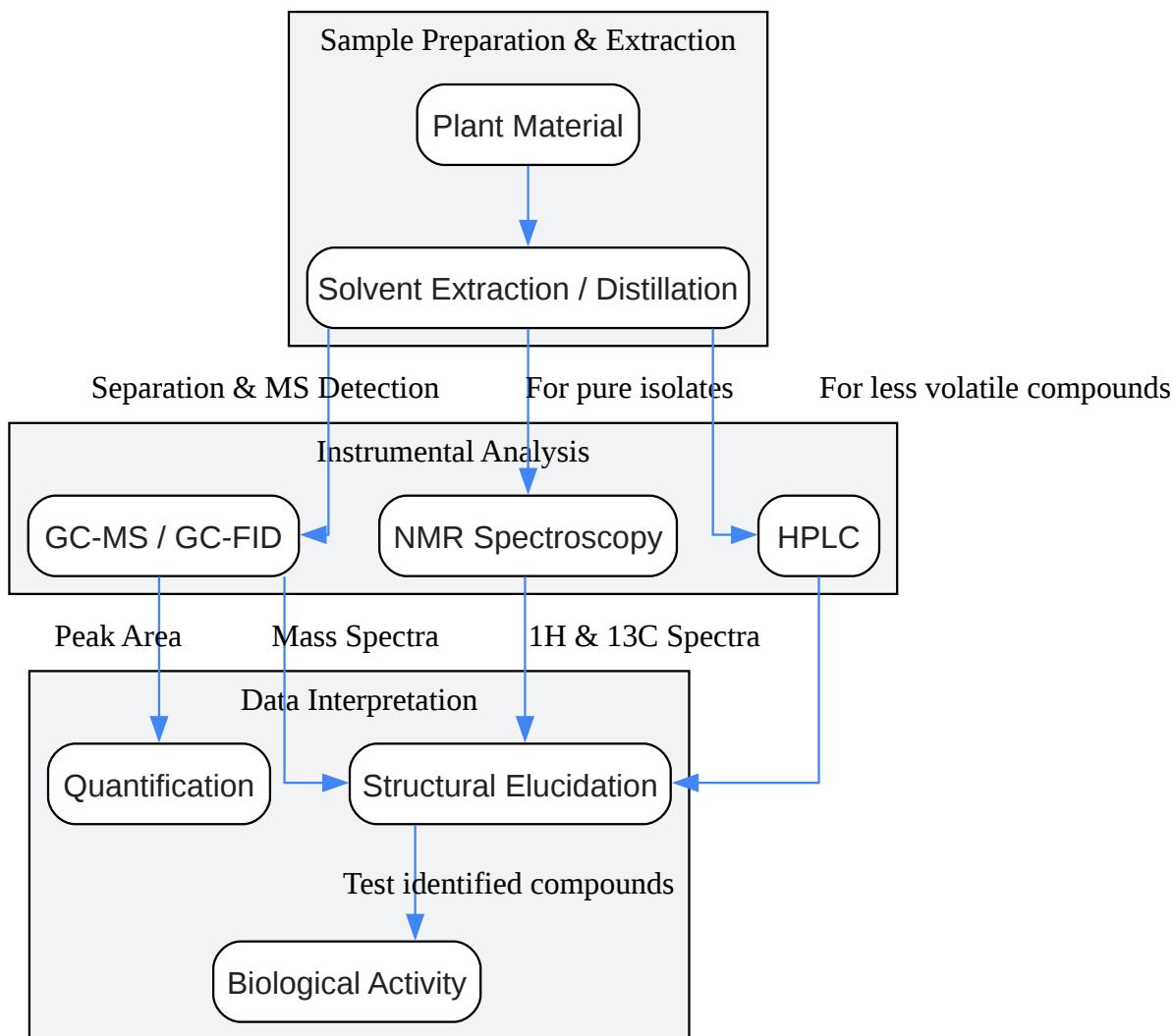
The structural similarities and differences between these bicyclic monoterpenoids can be visualized through their chemical structures.



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Caption: Chemical structures of fenchone and related terpenoids.

The logical relationship in the analysis of these compounds often involves extraction followed by chromatographic and spectroscopic identification.

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